Cas no 96949-50-7 (Benzenamine, 2,4,6-trichloro-3-methoxy-)

Benzenamine, 2,4,6-trichloro-3-methoxy-, is a chlorinated and methoxylated aniline derivative with potential applications in organic synthesis and agrochemical intermediates. Its structure, featuring three chlorine atoms and a methoxy group on the aromatic ring, confers reactivity suitable for further functionalization, such as nucleophilic substitution or coupling reactions. The electron-withdrawing effects of the chlorine substituents enhance its utility in electrophilic aromatic substitution processes. This compound may serve as a precursor in the synthesis of specialized dyes, pharmaceuticals, or crop protection agents. Its defined molecular architecture allows for precise modifications, making it valuable in research and industrial settings where tailored aromatic amines are required.
Benzenamine, 2,4,6-trichloro-3-methoxy- structure
96949-50-7 structure
Product name:Benzenamine, 2,4,6-trichloro-3-methoxy-
CAS No:96949-50-7
MF:C7H6NOCl3
Molecular Weight:226.488
CID:4363626
PubChem ID:14898477

Benzenamine, 2,4,6-trichloro-3-methoxy- 化学的及び物理的性質

名前と識別子

    • Benzenamine, 2,4,6-trichloro-3-methoxy-
    • 2,4,6-Trichloro-3-methoxyaniline
    • 96949-50-7
    • インチ: InChI=1S/C7H6Cl3NO/c1-12-7-4(9)2-3(8)6(11)5(7)10/h2H,11H2,1H3
    • InChIKey: HYRLMRIJGIOSQV-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 224.951497Da
  • 同位素质量: 224.951497Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 158
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.3Ų
  • XLogP3: 3.1

Benzenamine, 2,4,6-trichloro-3-methoxy- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1610047-1g
2,4,6-Trichloro-3-methoxyaniline
96949-50-7 98%
1g
¥5478.00 2024-04-23

Benzenamine, 2,4,6-trichloro-3-methoxy- 関連文献

Benzenamine, 2,4,6-trichloro-3-methoxy-に関する追加情報

Benzenamine, 2,4,6-Trichloro-3-Methoxy

Benzenamine, 2,4,6-Trichloro-3-Methoxy (CAS No. 96949-50-7) is a highly specialized organic compound with significant applications in various industries. This compound is characterized by its unique structure, which includes a benzene ring substituted with three chlorine atoms at positions 2, 4, and 6, and a methoxy group at position 3. The combination of these substituents imparts distinctive chemical and physical properties to the molecule.

The synthesis of Benzenamine, 2,4,6-Trichloro-3-Methoxy involves a series of carefully controlled reactions. Recent advancements in synthetic chemistry have enabled the production of this compound with high purity and efficiency. Researchers have explored various methodologies to optimize the synthesis process, including the use of transition metal catalysts and novel reaction conditions. These innovations have not only improved the yield but also reduced the environmental footprint of the manufacturing process.

One of the most notable applications of Benzenamine, 2,4,6-Trichloro-3-Methoxy is in the pharmaceutical industry. This compound serves as an intermediate in the synthesis of several bioactive molecules. For instance, it has been utilized in the development of antiviral agents and anticancer drugs. Recent studies have highlighted its potential as a lead compound for designing drugs targeting specific cellular pathways.

In addition to its pharmaceutical applications, Benzenamine, 2,4,6-Trichloro-3-Methoxy finds use in agrochemicals and materials science. Its ability to act as a precursor for more complex molecules makes it invaluable in these fields. For example, it has been employed in the synthesis of herbicides and fungicides with enhanced efficacy and reduced toxicity.

The environmental impact of Benzenamine, 2,4,6-Trichloro-3-Methoxy has also been a subject of recent research. Studies have focused on understanding its biodegradation pathways and assessing its potential risks to aquatic and terrestrial ecosystems. These investigations are crucial for ensuring the sustainable use of this compound in industrial processes.

From a chemical standpoint, Benzenamine, 2,4,6-Trichloro-3-Methoxy exhibits interesting reactivity due to the electron-withdrawing effects of the chlorine atoms and the electron-donating methoxy group. This interplay between substituents influences its participation in various chemical reactions. Recent research has explored its role in nucleophilic aromatic substitution reactions and its ability to act as a directing group in further functionalization.

The structural elucidation of Benzenamine, 2,4,6-Trichloro-3-Methoxy has been facilitated by advanced analytical techniques such as NMR spectroscopy and mass spectrometry. These methods provide detailed insights into its molecular structure and confirm its identity with high precision.

In conclusion, Benzenamine

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